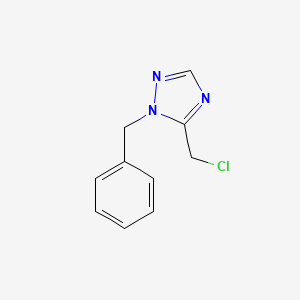

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

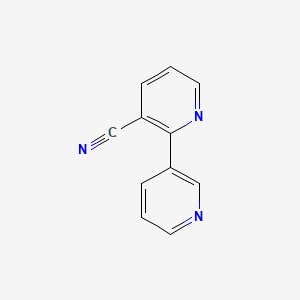

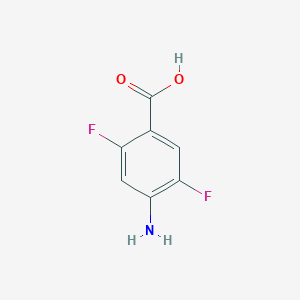

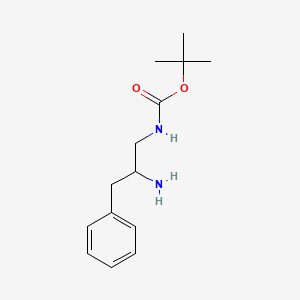

1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole (BCMT) is a heterocyclic compound containing both a benzyl group and a chloromethyl group. It is a colorless solid and is used in various applications in organic synthesis and drug development. BCMT has been studied for its potential therapeutic applications and has been found to be an effective antifungal and antiviral agent. In addition, BCMT has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

科学的研究の応用

Triazole derivatives, including 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole, have garnered interest across various fields of scientific research due to their versatile chemical structure and potential for diverse biological activities. These compounds are part of a broader class of five-membered heterocyclic compounds with significant implications in drug development, material science, and green chemistry.

Biological Activities and Therapeutic Potential

Triazole derivatives have been extensively studied for their broad range of biological activities. Research highlights the development of triazole compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Notably, triazole derivatives have been evaluated for their activity against neglected diseases, showcasing their potential in addressing global health challenges. The preparation and evaluation of these compounds for various biological targets underscore their importance in the pharmaceutical industry, with ongoing research aimed at discovering new therapeutic prototypes for emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Applications in Material Science and Technology

This compound and similar compounds have also found applications beyond pharmaceuticals, including material science and technology. Research indicates their utility in the development of proton-conducting polymeric membranes for fuel cells, demonstrating their role in enhancing the performance of electrochemical devices. These materials improve film-forming ability, thermal stability, and ionic conductivity, contributing to the advancement of sustainable energy technologies (Prozorova & Pozdnyakov, 2023).

Synthesis and Chemical Properties

The synthesis of triazole derivatives, including this compound, is a key area of research. Studies focus on developing more efficient, green chemistry approaches to synthesize these compounds, addressing the need for energy-saving, sustainable methods. The exploration of novel synthetic routes for triazole-containing scaffolds highlights the ongoing efforts to enhance the versatility and applicability of these compounds in various scientific domains (Kaushik et al., 2019).

Safety and Hazards

特性

IUPAC Name |

1-benzyl-5-(chloromethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-6-10-12-8-13-14(10)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZSKBHHOQOLEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608673 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-92-2 |

Source

|

| Record name | 1-Benzyl-5-(chloromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)